5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160260-39-8
VCID: VC2814024
InChI: InChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2
SMILES: C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Molecular Formula: C14H8Cl3FO2
Molecular Weight: 333.6 g/mol

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride

CAS No.: 1160260-39-8

Cat. No.: VC2814024

Molecular Formula: C14H8Cl3FO2

Molecular Weight: 333.6 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride - 1160260-39-8

Specification

CAS No. 1160260-39-8
Molecular Formula C14H8Cl3FO2
Molecular Weight 333.6 g/mol
IUPAC Name 5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
Standard InChI InChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2
Standard InChI Key QXIPIQVIJRDPLI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Canonical SMILES C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl

Introduction

Chemical Identity and Structure

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is an organic compound characterized by a benzoyl chloride moiety connected to a benzyl ether moiety with chloro and fluoro substituents. This compound is identified by the following parameters:

ParameterValue
CAS Number1160260-39-8
Molecular FormulaC₁₄H₈Cl₃FO₂
Molecular Weight333.6 g/mol
IUPAC Name5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
InChIInChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2
InChIKeyQXIPIQVIJRDPLI-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl

The compound features three chlorine atoms and one fluorine atom, contributing to its reactivity and applicability in various chemical processes .

Structural Features

The structure of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride includes:

  • A benzoyl chloride group, which is highly reactive toward nucleophiles

  • A benzyl ether linkage that connects the two aromatic rings

  • A chloro substituent at position 5 of the benzoic acid ring

  • A chloro substituent at position 2 and a fluoro substituent at position 4 of the benzyl group

This unique combination of halogens contributes to the compound's chemical behavior and reactivity profile.

Physical and Chemical Properties

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride possesses distinct physical and chemical properties that influence its handling, storage, and applications.

PropertyValue
Physical StateSolid
Boiling Point426.9±40.0 °C (Predicted)
Density1.458±0.06 g/cm³ (Predicted)
Hazard ClassificationIrritant
SolubilitySoluble in most organic solvents

The compound is classified as an irritant, necessitating appropriate safety precautions during handling .

Synthesis and Preparation Methods

The synthesis of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride typically involves multiple steps, including the formation of key intermediates and subsequent functional group transformations.

Synthetic Routes

The general synthetic pathway for 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride often begins with the preparation of 5-chloro-2-hydroxybenzoic acid, which is then reacted with 2-chloro-4-fluorobenzyl chloride to form the benzyl ether linkage. The final step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride or other chlorinating agents.

A representative synthetic scheme includes:

  • Preparation of 5-chloro-2-hydroxybenzoic acid from salicylic acid

  • Reaction with 2-chloro-4-fluorobenzyl chloride in the presence of a base

  • Chlorination of the carboxylic acid group to form the acid chloride

Industrial Production

Industrial production of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactivity

The reactivity of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is primarily dictated by the benzoyl chloride functional group, which is highly susceptible to nucleophilic attack.

Types of Reactions

Reaction TypeDescriptionProducts
Nucleophilic Acyl SubstitutionReaction with nucleophiles such as amines, alcohols, and thiolsAmides, esters, and thioesters
HydrolysisReaction with water or aqueous base5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid
ReductionReaction with reducing agentsCorresponding alcohol derivatives

The benzoyl chloride group readily undergoes nucleophilic acyl substitution reactions, making it valuable for the synthesis of various derivatives.

Reaction Mechanisms

The mechanism of nucleophilic acyl substitution typically involves:

  • Nucleophilic attack on the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Elimination of the chloride leaving group

  • Formation of the new acyl derivative

These reactions generally proceed rapidly under mild conditions due to the high reactivity of the acid chloride functionality.

Applications in Scientific Research

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride finds applications in various fields of scientific research, particularly in proteomics and medicinal chemistry.

Proteomics Research

In proteomics, the compound is used as a reagent for:

  • Protein modification to facilitate studies on protein interactions

  • Labeling proteins for mass spectrometry analysis

  • Investigating post-translational modifications

These applications contribute to advancing our understanding of protein structure and function.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of potential therapeutic agents. Its reactivity allows for the incorporation of the 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl moiety into bioactive molecules, potentially enhancing their pharmacological properties.

Organic Synthesis

As a building block in organic synthesis, 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride enables the creation of diverse chemical libraries for drug discovery and materials science applications. The presence of multiple reactive sites allows for selective functionalization and the development of complex molecular architectures .

Structural Analogs and Comparative Analysis

Several compounds share structural similarities with 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride, with variations in the substitution patterns of the aromatic rings.

CompoundCAS NumberMolecular FormulaKey Differences
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride1160260-41-2C₁₄H₈Cl₃FO₂Fluorine at position 6 instead of 4 on the benzyl group
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride1160250-68-9C₁₄H₉Cl₂FO₂Lacks chlorine at position 5 of the benzoic acid ring
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride1160250-64-5C₁₄H₈BrCl₂FO₂Contains bromine instead of chlorine at position 5
5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde590360-22-8C₁₄H₁₀ClFO₂Contains an aldehyde group instead of an acid chloride

These structural variations result in differences in reactivity, physical properties, and potential applications .

Safety AspectRecommendation
Personal Protective EquipmentGloves, eye protection, lab coat
StorageWell-ventilated area, away from incompatible substances
DisposalAccording to local regulations for hazardous chemicals
Emergency ResponseEye/skin contact: Flush with water for at least 15 minutes

Handling this compound necessitates awareness of its irritant properties and potential reactivity with moisture, which can lead to hydrolysis and the formation of hydrogen chloride .

Research Applications and Future Perspectives

Current research involving 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride focuses on:

  • Development of novel synthetic methodologies using this compound as a key intermediate

  • Investigation of its utility in the synthesis of pharmaceutically relevant molecules

  • Exploration of its potential applications in materials science

  • Evaluation of structure-activity relationships in derivatives containing the 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl moiety

Future research directions may include the development of greener synthetic routes, expansion of its applications in bioconjugation chemistry, and exploration of its potential in polymer science .

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